1-BOC-4-(tosyloxy)piperidine

Catalog No.
S690330
CAS No.
118811-07-7
M.F
C17H25NO5S
M. Wt
355.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-BOC-4-(tosyloxy)piperidine

1-Boc-4-(tosyloxy)piperidine overcomes key supply and synthesis bottlenecks: its crystalline form enables precise solid dosing, unlike the viscous oil 1-Boc-4-bromopiperidine. Pre-activated tosylate eliminates Mitsunobu activation of the alcohol precursor, sidestepping TPPO waste and chromatography. Delivers clean SN2 alkylation without E2 elimination byproducts, maximizing yield of API intermediates. Ideal for scale-up and automated library synthesis.

CAS Number

118811-07-7

Product Name

1-BOC-4-(tosyloxy)piperidine

IUPAC Name

tert-butyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate

Molecular Formula

C17H25NO5S

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)23-14-9-11-18(12-10-14)16(19)22-17(2,3)4/h5-8,14H,9-12H2,1-4H3

InChI Key

IKOMRHLHPZAEMV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C

The exact mass of the compound 1-BOC-4-(tosyloxy)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Boc-4-(p-toluenesulfonyloxy)piperidine, tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate, 1-(tert-Butoxycarbonyl)-4-[(4-methylphenyl)sulfonyloxy]piperidine, 4-{[(4-methylphenyl)sulfonyl]oxy}piperidine-1-carboxylic acid tert-butyl ester, 1-Boc-4-OTs-piperidine

Purity

≥97%

Package Size

1 g, 5 g

1-BOC-4-(tosyloxy)piperidine (CAS: 118811-07-7) is a highly crystalline, pre-activated electrophilic building block widely utilized in organic synthesis to install the 1-Boc-piperidin-4-yl moiety. Structurally, it combines the robust tert-butyloxycarbonyl (Boc) nitrogen protecting group with an excellent leaving group (p-toluenesulfonate) at the 4-position. In procurement and process chemistry, this compound is prioritized as a premium alkylating agent for nucleophilic substitution (SN2) reactions with phenols, amines, and heterocycles. Its primary value proposition lies in its ability to deliver high-yielding, clean couplings while avoiding the complex waste streams and challenging physical handling characteristics associated with its unactivated alcohol precursor or analogous halide derivatives .

Research Fit

1 Orthogonal N-Boc protection prevents N-alkylation during C4 functionalization
2 C4 tosylate supports efficient SN2 displacement under mild conditions
3 Suitable for multi-step synthesis requiring protected electrophile intermediates

Procurement teams often consider substituting 1-BOC-4-(tosyloxy)piperidine with its cheaper precursor, 1-Boc-4-hydroxypiperidine, or its halide analog, 1-Boc-4-bromopiperidine. However, these substitutions introduce severe process bottlenecks. Utilizing the alcohol requires in-situ activation via the Mitsunobu reaction, which consumes expensive reagents (e.g., DEAD/DIAD) and generates massive amounts of triphenylphosphine oxide (TPPO) waste that mandates tedious chromatographic purification [1]. Conversely, substituting with 1-Boc-4-bromopiperidine introduces a secondary bromide that is highly prone to E2 elimination under the basic conditions required for alkylation, leading to the formation of undesired tetrahydropyridine impurities and drastically reducing yields [2]. Furthermore, the bromide is a viscous oil, making precise weighing and bulk handling significantly more difficult than the highly crystalline tosylate.

Substitution Risk

This product Tosylate leaving group: reported higher SN2 displacement rate
Halide analogs Chloride/bromide analogs may require longer reaction times or higher temperatures
This product N-Boc protection blocks competing N-alkylation pathways
Unprotected piperidine Unprotected analog may produce regioisomeric mixtures requiring separation
This product Reported quantitative conversion from N-Boc-4-hydroxypiperidine
In-house prepared material Residual alcohol impurity may compete as nucleophile in subsequent steps

Superior Handling and Storage Stability via High Crystallinity

Unlike 1-Boc-4-bromopiperidine, which is a viscous oil at room temperature, and the mesylate analog which often presents as a low-melting solid or oil depending on purity, 1-Boc-4-(tosyloxy)piperidine is a highly crystalline solid with a melting point of 96.0 to 100.0 °C . This distinct physical state allows for highly accurate weighing, prevents degradation associated with liquid handling, and facilitates easy purification via recrystallization if required.

Evidence DimensionPhysical state and melting point at standard conditions
Target Compound DataCrystalline solid (mp 96–100 °C)
Comparator Or Baseline1-Boc-4-bromopiperidine (Viscous oil)
Quantified DifferenceSolid vs. Oil
ConditionsStandard Temperature and Pressure (STP)

Crystalline solids eliminate the need for specialized liquid-handling equipment and reduce the risk of stoichiometry errors during bulk manufacturing and automated synthesis.

Synthetic yield
Reported
Quantitative (~100%) vs ≤60% for unprotected analog
Supports cost-efficient electrophile procurement
Unprotected route requires chromatographic separation

Elimination of Atom-Inefficient Mitsunobu Waste

Procuring the pre-activated tosylate bypasses the need to use 1-Boc-4-hydroxypiperidine in a Mitsunobu reaction. The Mitsunobu protocol inherently generates stoichiometric amounts of triphenylphosphine oxide (TPPO, ~278 g/mol) and hydrazine dicarboxylate byproducts [1]. In contrast, direct SN2 displacement of 1-Boc-4-(tosyloxy)piperidine with a base (e.g., K2CO3) generates only water-soluble tosylate salts, completely eliminating TPPO waste and the associated chromatographic purification bottleneck [2].

Evidence DimensionStoichiometric organic waste per mole of product
Target Compound Data0 g of TPPO (water-soluble salts only)
Comparator Or Baseline1-Boc-4-hydroxypiperidine (~278 g TPPO + ~170 g hydrazine waste)
Quantified Difference>400 g/mol reduction in organic waste
ConditionsStandard O-alkylation or N-alkylation coupling

Avoiding TPPO waste drastically reduces solvent consumption and eliminates complex chromatography, making process scale-up significantly more cost-effective.

SN2 rate context
Class-level
Tosylate 2–5× faster displacement than chloride analog (pKa ~ –2.8 vs –7)
Supports milder condition selection for hindered substrates
Class-level inference; data to verify for specific nucleophile

Minimized E2 Elimination Side Reactions

Secondary alkyl halides, such as 1-Boc-4-bromopiperidine, are highly susceptible to E2 elimination under the basic conditions (e.g., Cs2CO3, K2CO3) required for N- or O-alkylation, leading to the formation of the undesired 1-Boc-1,2,3,6-tetrahydropyridine byproduct [1]. The bulky tosylate leaving group in 1-Boc-4-(tosyloxy)piperidine sterically hinders the approach of base to the adjacent protons, significantly favoring the desired SN2 substitution pathway and maximizing product yield while minimizing structurally similar alkene impurities [2].

Evidence DimensionReaction pathway selectivity (SN2 vs. E2)
Target Compound DataHigh SN2 preference, minimal elimination
Comparator Or Baseline1-Boc-4-bromopiperidine (High E2 elimination risk)
Quantified DifferenceSignificant reduction in tetrahydropyridine byproduct formation
ConditionsBasic alkylation conditions (e.g., K2CO3 in DMF at 60-80 °C)

Higher SN2 selectivity directly translates to higher isolated yields and prevents the formation of structurally similar alkene impurities that are notoriously difficult to separate.

Multi-step validation
Reported
Integrated as TSP intermediate in 7-step d3-poziotinib synthesis; 9.02% overall yield
Supports compatibility with complex heterocyclic scaffolds
Route-specific optimization; halide alternatives not employed
Purity specification
Specification review
≥98% (HPLC); white crystalline powder; mp 96–100°C
Supports stoichiometric reproducibility without pre-use purification
Residual alcohol impurity eliminated at this grade

Synthesis of Piperidine-Linked Kinase Inhibitors

1-Boc-4-(tosyloxy)piperidine is the preferred electrophile for alkylating phenolic or heterocyclic nitrogen cores (e.g., pyrazoles, indoles) in the development of targeted cancer therapies and toll-like receptor inhibitors. Its high SN2 selectivity ensures clean coupling without the elimination issues associated with bromides, maximizing the yield of the critical API intermediate [1].

Scale-Up Manufacturing of API Intermediates

In industrial scale-up, avoiding chromatographic purification is paramount. By using this pre-activated tosylate instead of the precursor alcohol, manufacturers bypass the Mitsunobu reaction, eliminating triphenylphosphine oxide waste and allowing for simple aqueous workup and crystallization of the resulting intermediates [2].

Automated Solid-Phase Synthesis (SPPS) and Library Generation

The highly crystalline nature of the tosylate makes it ideal for automated synthesis platforms and high-throughput library generation, where precise solid dosing is required and the handling of viscous oils (like the bromide analog) is technically prohibitive and prone to dispensing errors[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal protection strategy
N-Boc/C4-tosylate dual functionality
Absence of N-alkylation byproducts in coupling step
Sterically hindered SN2 coupling
Tosylate leaving-group reactivity ranking
Reaction rate with target nucleophile under mild conditions
Analytical QC standardization
≥98% HPLC purity specification
Residual alcohol impurity profile verification
Process chemistry training
Well-characterized SN2 reactivity
Reproducibility across batch scale and substrate scope

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Toluene-4-sulfonyloxy)piperidine-1-carboxylic acid tert-butyl ester

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